4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene
CAS No.:
Cat. No.: VC13820059
Molecular Formula: C25H16BrCl
Molecular Weight: 431.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H16BrCl |
|---|---|
| Molecular Weight | 431.7 g/mol |
| IUPAC Name | 4-bromo-9-(2-chlorophenyl)-9-phenylfluorene |
| Standard InChI | InChI=1S/C25H16BrCl/c26-22-15-8-14-21-24(22)18-11-4-5-12-19(18)25(21,17-9-2-1-3-10-17)20-13-6-7-16-23(20)27/h1-16H |
| Standard InChI Key | UCBJXDOLZLHBDU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a fluorene skeleton (a bicyclic system of two benzene rings fused to a five-membered ring) with three substituents:
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Bromine at the 4-position of the fluorene.
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Phenyl group at the 9-position.
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2-Chlorophenyl group also at the 9-position, creating a crowded steric environment.
This arrangement is confirmed by its IUPAC name, 4-bromo-9-(2-chlorophenyl)-9-phenylfluorene, and spectroscopic identifiers such as the InChIKey UCBJXDOLZLHBDU-UHFFFAOYSA-N.
Physical and Chemical Properties
Table 1 summarizes key physicochemical data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.75 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 27 |
The compound’s low polarity (evidenced by a polar surface area of 0 Ų) suggests high hydrophobicity, making it soluble in nonpolar solvents like toluene or dichloromethane .
Synthesis and Industrial Production
Industrial Manufacturing
Industrial production likely employs continuous flow reactors to enhance yield and reduce byproducts. Key steps include:
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Precision temperature control to manage exothermic reactions.
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Automated purification systems (e.g., simulated moving bed chromatography) for high-purity output.
Table 2 outlines hypothetical optimized reaction conditions:
| Parameter | Value |
|---|---|
| Catalyst | (0.1 eq) |
| Base | (2.5 eq) |
| Solvent | Anhydrous toluene |
| Temperature | 110°C |
| Reaction Time | 16 hours |
Applications in Materials Science
Organic Electronics
The compound’s extended π-conjugation and halogen substituents make it a candidate for:
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Organic light-emitting diodes (OLEDs): Bromine enhances electron mobility, while chlorophenyl groups stabilize excited states.
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Organic photovoltaics (OPVs): As an electron transport layer, it could improve device efficiency .
Supramolecular Chemistry
Steric hindrance from the 2-chlorophenyl group enables unique crystal packing behaviors. Computational studies predict a herringbone arrangement in the solid state, favoring charge-transfer interactions.
Comparative Analysis with Structural Analogs
Table 3 contrasts key features with related compounds:
The 2-chlorophenyl group in the target compound introduces greater steric hindrance than the 4-chlorophenyl isomer, potentially altering reaction kinetics in cross-coupling applications .
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